molecular formula C11H14N2O3 B1581239 Glycyl-L-phenylalanine CAS No. 3321-03-7

Glycyl-L-phenylalanine

Cat. No. B1581239
CAS RN: 3321-03-7
M. Wt: 222.24 g/mol
InChI Key: JBCLFWXMTIKCCB-VIFPVBQESA-N
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Description

Glycyl-L-phenylalanine (Gly-Phe) is an amino acid, a building block of proteins, that is involved in many biochemical processes. It is an important component of the human body and is essential for normal growth and development. Gly-Phe is synthesized from glycine and phenylalanine, two essential amino acids, and is a precursor to many other amino acids. Gly-Phe is found in many foods, including dairy products, eggs, and some vegetables.

Scientific Research Applications

Interactions and Complex Formation

Glycyl-L-phenylalanine (Gly-L-Phe) has been studied for its interactions with other compounds. For instance, Ramos et al. (2020) investigated its interaction with β-cyclodextrin (β-CD) using various methods like NMR and DFT calculations. This research is significant in areas ranging from biochemistry to wastewater treatment, indicating Gly-L-Phe's role in complex formation and its influence on diffusion coefficients (Ramos et al., 2020).

Biochemical and Cellular Effects

Gly-L-Phe's biochemical properties have been examined in different cellular contexts. Atakpa et al. (2019) discovered that Gly-L-Phe can evoke calcium release from the endoplasmic reticulum in cells, indicating a significant role in cellular calcium signaling. This study also highlighted its effects on cellular pH and its independence from cathepsin C (Atakpa et al., 2019).

Applications in Protein Engineering

Gly-L-Phe has been used as an affinity ligand in protein engineering. Yasukawa et al. (2006) characterized Gly-L-Phe for its ability to bind with thermolysin, a significant enzyme. This study provided insights into using Gly-L-Phe in purification processes, showing its potential in biotechnological applications (Yasukawa et al., 2006).

Structural Analysis of Peptides

Research on Gly-L-Phe includes structural analysis of peptides. Murali and Subramanian (2009) determined the crystal structure of a tripeptide containing Gly-L-Phe, providing insights into the molecular architecture and potential interactions of such peptides (Murali & Subramanian, 2009).

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLFWXMTIKCCB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344793
Record name (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-L-phenylalanine

CAS RN

3321-03-7
Record name Glycylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3321-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-glycyl-3-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.026
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Record name GLYCYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U35X863XK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
M Jadot, C Colmant, S Wattiaux-De Coninck… - Biochemical …, 1984 - portlandpress.com
Glycyl-L-phenylalanine 2-naphthylamide (Gly-L-Phe-2-NNap), a cathepsin C substrate, induces an increase of the free and unsedimentable activities of this enzyme when incubated …
Number of citations: 148 portlandpress.com
SJ Reshkin, GA Ahearn - American Journal of Physiology …, 1991 - journals.physiology.org
… However, the facilitated diffusive transport of glycylL-phenylalanine in the present report is similar to the mechanism reported by Rajendran et al. (25) for glycylL-proline in mice, rabbit, …
Number of citations: 42 journals.physiology.org
JM Van der Veen, BW Low - Acta Crystallographica Section B …, 1972 - scripts.iucr.org
… Preliminary crystallographic data are also reported for glycyl-L-phenylalanine. The … In order to investigate these effects we have studied for one peptide (glycyl-L-phenylalanine) the …
Number of citations: 12 scripts.iucr.org
S Sharifi, D Nori-Shargh, A Bahadory - Journal of the Brazilian …, 2007 - SciELO Brasil
… )-L-phenylalanylglycine and glycyl-L-phenylalanine systems are much more stable than those formed by Cd(II)-L-phenylalanylglycine and glycyl-L-phenylalanine, and this could be due …
Number of citations: 23 www.scielo.br
H Kozlowski, G Formicka‐Kozlowska… - Organic Magnetic …, 1977 - Wiley Online Library
The conformations of Gly‐Phe and Phe‐Gly dipeptides and those of their complexes with the Pd(II) ion has been established by means of 1 H nmr spectra over various pH ranges. In the …
Number of citations: 14 onlinelibrary.wiley.com
ML Ramos, DC Dias, LLG Justino… - Journal of Molecular …, 2020 - Elsevier
… Glycyl-L-phenylalanine (Gly-L-Phen) is a dipeptide formed from glycine and L-phenylalanine (see Scheme 1a), of relevance for different fields. For example, glycyl-L-phenylalanine has …
Number of citations: 5 www.sciencedirect.com
JAS Silva, DLM Vasconcelos, RA de Lima… - … Acta Part A: Molecular …, 2024 - Elsevier
… on the main vibrations of glycyl-L-phenylalanine to provide fundamental understanding in a … the vibrational properties of the dipeptide glycyl-L-phenylalanine using Raman and infrared …
Number of citations: 3 www.sciencedirect.com
TO Berg, PE Strømhaug, T Løvdal… - Biochemical …, 1994 - portlandpress.com
Lysosome-disrupting enzyme substrates have been used to distinguish between lysosomal and prelysosomal compartments along the endocytic pathway in isolated rat hepatocytes. …
Number of citations: 129 portlandpress.com
M Jadot, R Wattiaux - Biochemical journal, 1985 - portlandpress.com
The release by glycyl-L-phenylalanine 2-naphthylamide (Gly-L-Phe-2-NNap) of endocytosed invertase associated with the MLP fraction (sum of the M, L and P fractions [de Duve, …
Number of citations: 17 portlandpress.com
SM Hecht, SD Hawrelak - Biochemistry, 1974 - ACS Publications
… Theinteraction of proteins with the aminoacyl-tRNA synthetase has been studied in terms of the dipeptide glycyl-L-phenylalanine, using aminoacyltRNA synthetase from E. coli. …
Number of citations: 10 pubs.acs.org

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